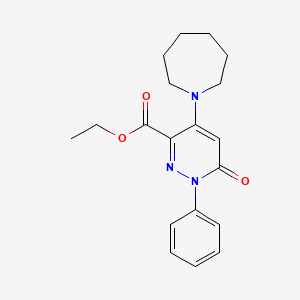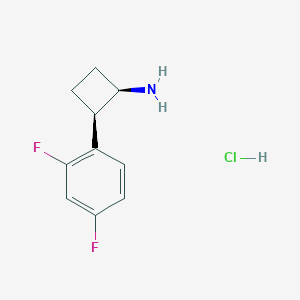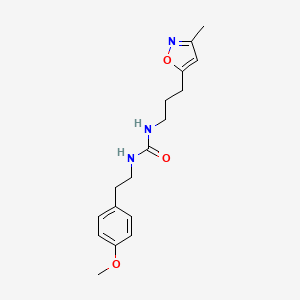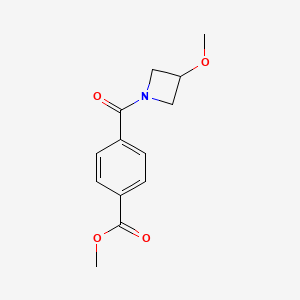
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing nitrogen . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these functional groups could suggest potential biological activity, but without specific studies, it’s hard to predict.
Molecular Structure Analysis
Based on the name of the compound, it appears to have several functional groups, including an azepane ring, a pyridazine ring, and a carboxylate ester . These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The azepane ring could potentially participate in reactions involving the nitrogen atom, while the pyridazine ring could potentially undergo reactions at the nitrogen atoms or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the azepane and pyridazine rings, the ester group, and the phenyl group .Scientific Research Applications
Synthesis and Characterization
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound that can be utilized in the synthesis of densely functionalized heterocyclic molecules. These syntheses often involve cyclization reactions and the formation of compounds with potential biological activities. For instance, derivatives of pyridazine and fulvene containing the azulene moiety have been synthesized and characterized for their unique structural and electronic properties, indicating the compound's utility in developing novel organic materials (Devendar et al., 2013).
Antimicrobial Evaluation
The compound and its derivatives have also been evaluated for antimicrobial activities. New pyrimidine derivatives synthesized using Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a precursor have shown promising antimicrobial properties, highlighting its importance in medicinal chemistry for drug discovery (Farag et al., 2008).
Anticancer Activity
The compound has been a precursor in the synthesis of derivatives with anticancer activity. Modifications of its structure, such as replacing specific groups or expanding the ring system, have been explored to understand the structural features contributing to biological activity. This research provides insights into the design of new antimitotic agents with potential therapeutic applications (Temple et al., 1992).
Pharmaceutical Applications
In pharmaceutical research, derivatives of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been synthesized and evaluated for various pharmacological activities. These include studies on antimicrobial, antiurease, and antioxidant properties, demonstrating the compound's versatility and potential as a precursor in developing new therapeutic agents (Sokmen et al., 2014).
properties
IUPAC Name |
ethyl 4-(azepan-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-19(24)18-16(21-12-8-3-4-9-13-21)14-17(23)22(20-18)15-10-6-5-7-11-15/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTWBRNGQXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)


![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)

![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)

![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)
![2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2661975.png)
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)
